molecular formula C13H17ClN2 B563207 N-((6-Chloro-1H-indol-3-yl)methyl)-N-ethylethanamine CAS No. 63353-00-4

N-((6-Chloro-1H-indol-3-yl)methyl)-N-ethylethanamine

Cat. No.: B563207
CAS No.: 63353-00-4
M. Wt: 236.743
InChI Key: OZDCLJGGANGRBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-Chloro-1H-indol-3-yl)methyl)-N-ethylethanamine is a compound that belongs to the indole family, which is known for its significant biological activities. Indole derivatives are prevalent in natural products and drugs, playing a crucial role in cell biology and various therapeutic applications .

Scientific Research Applications

N-((6-Chloro-1H-indol-3-yl)methyl)-N-ethylethanamine has a wide range of scientific research applications:

    Chemistry: Used as a precursor for the synthesis of complex molecules and heterocyclic compounds.

    Biology: Studied for its role in cell signaling and as a potential therapeutic agent.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Safety and Hazards

  • Storage : Store in a cool, dry place away from direct sunlight and incompatible materials .

Future Directions

  • Clinical Applications : Assess its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-Chloro-1H-indol-3-yl)methyl)-N-ethylethanamine typically involves the installation of the gramine side chain on the indole framework. One common method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid, followed by the elimination of the tosyl masking group . Another approach involves the Larock cyclization of an alkyne framework using a palladium(II) acetate catalyst, D t-BPF ligand, potassium carbonate additive, and N-methyl-2-pyrrolidone .

Industrial Production Methods

Industrial production methods for indole derivatives often involve multicomponent reactions (MCRs), which are high-yielding, operationally friendly, and cost-effective. These reactions decrease the deployment of solvents and energy essential for the purification of intermediates .

Chemical Reactions Analysis

Types of Reactions

N-((6-Chloro-1H-indol-3-yl)methyl)-N-ethylethanamine undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the ethylamine group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxaldehyde derivatives, while reduction may produce various indole-3-ethylamine derivatives .

Mechanism of Action

The mechanism of action of N-((6-Chloro-1H-indol-3-yl)methyl)-N-ethylethanamine involves its interaction with specific molecular targets and pathways. The compound may act on protein kinases, enzymes, or receptors, modulating various biological processes. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(6-chloro-1H-indol-3-yl)methyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2/c1-3-16(4-2)9-10-8-15-13-7-11(14)5-6-12(10)13/h5-8,15H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDCLJGGANGRBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CNC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652512
Record name N-[(6-Chloro-1H-indol-3-yl)methyl]-N-ethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63353-00-4
Record name N-[(6-Chloro-1H-indol-3-yl)methyl]-N-ethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.